molecular formula C5H9N3S B2592794 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine CAS No. 1540554-67-3

1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine

Cat. No.: B2592794
CAS No.: 1540554-67-3
M. Wt: 143.21
InChI Key: XFXDDFKGZDTHRB-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine is a heterocyclic compound containing a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with ethylamine under acidic conditions. The reaction typically proceeds via the formation of an intermediate ester, which is then converted to the amine through nucleophilic substitution .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as esterification, amination, and purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-methylthiadiazol-5-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-3(6)5-4(2)7-8-9-5/h3H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXDDFKGZDTHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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